molecular formula C5H6FNO2S B2910539 3-Cyanocyclobutane-1-sulfonyl fluoride CAS No. 2260918-03-2

3-Cyanocyclobutane-1-sulfonyl fluoride

Cat. No.: B2910539
CAS No.: 2260918-03-2
M. Wt: 163.17
InChI Key: HJXNVZXEHMYEGJ-URHBZAFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyanocyclobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₆FNO₂S and a molecular weight of 163.17 g/mol It is characterized by the presence of a sulfonyl fluoride group attached to a cyclobutane ring, which also contains a cyano group

Preparation Methods

The synthesis of 3-Cyanocyclobutane-1-sulfonyl fluoride can be achieved through several synthetic routes. One common method involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . This process typically involves a chlorine-fluorine exchange reaction in the presence of potassium fluoride (KF) or potassium bifluoride (KHF₂) as the fluorinating agents . Industrial production methods may employ similar strategies but on a larger scale, ensuring the efficient and cost-effective synthesis of the compound.

Chemical Reactions Analysis

3-Cyanocyclobutane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, which react with the sulfonyl fluoride group to form the corresponding sulfonamide, sulfonate ester, or sulfonate . The major products formed from these reactions depend on the specific nucleophile and reaction conditions employed.

Comparison with Similar Compounds

3-Cyanocyclobutane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to other sulfonyl fluorides . This structural feature can influence its reactivity and selectivity in various chemical and biological applications.

Properties

IUPAC Name

3-cyanocyclobutane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FNO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXNVZXEHMYEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1S(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.